molecular formula C21H24FN7 B5523939 6-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine

6-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine

Cat. No. B5523939
M. Wt: 393.5 g/mol
InChI Key: WOVXOAUHUOEWLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine is a useful research compound. Its molecular formula is C21H24FN7 and its molecular weight is 393.5 g/mol. The purity is usually 95%.
The exact mass of the compound 6-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine is 393.20772196 g/mol and the complexity rating of the compound is 501. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 6-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antileishmanial Activity

Leishmaniasis is a tropical disease caused by Leishmania parasites transmitted through sandfly bites. The synthesized pyrazole derivative (compound 13) exhibited remarkable antileishmanial activity. It was 174-fold more active than the standard drug miltefosine. The molecular docking study further supported its efficacy against Leishmania strains .

Antimalarial Potential

Malaria, caused by Plasmodium parasites transmitted by mosquitoes, affects millions globally. The same pyrazole derivatives (compounds 14 and 15) demonstrated significant inhibition against Plasmodium berghei in vivo. Compound 15 achieved 90.4% suppression, highlighting its potential as an antimalarial agent .

Drug Development

Given the limited arsenal of antileishmanial and antimalarial drugs, these hydrazine-coupled pyrazoles hold promise. Their structures were verified using elemental analysis and spectroscopic techniques, making them suitable candidates for further drug development .

Computational Investigations

Density functional theory (DFT) and molecular docking analyses can provide insights into the physiochemical properties and potential pharmaceutical effectiveness of these compounds .

Structural Studies

Crystallographic studies and spectroscopic methods can elucidate the crystal structures and properties of these pyrazole derivatives .

Biological Potential

Exploring the biological effects of these compounds, including their anti-HIV activity, could reveal additional applications .

properties

IUPAC Name

6-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-2-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN7/c1-15-5-4-6-16(13-15)24-21-26-19(25-20(23)27-21)14-28-9-11-29(12-10-28)18-8-3-2-7-17(18)22/h2-8,13H,9-12,14H2,1H3,(H3,23,24,25,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOVXOAUHUOEWLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=NC(=NC(=N2)N)CN3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.